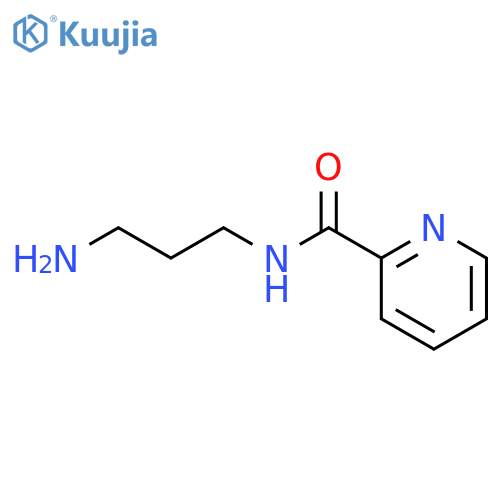Cas no 799250-34-3 (N-(3-aminopropyl)pyridine-2-carboxamide)

799250-34-3 structure
商品名:N-(3-aminopropyl)pyridine-2-carboxamide
N-(3-aminopropyl)pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Pyridine-2-carboxylic acid (3-amino-propyl)-amide
- N-(3-aminopropyl)pyridine-2-carboxamide
- AKOS000300757
- 799250-34-3
- SCHEMBL18912555
- N-aminopropyl-picolinamide
- SB54181
- pyridine-2-carboxylic acid(3-amino-propyl)-amide
- N-(3-Aminopropyl)picolinamide
- STK321210
-
- MDL: MFCD06010261
- インチ: InChI=1S/C9H13N3O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7,10H2,(H,12,13)
- InChIKey: PNAOGJLKKQKQDU-UHFFFAOYSA-N
- ほほえんだ: NCCCNC(C1=CC=CC=N1)=O
計算された属性
- せいみつぶんしりょう: 179.105862047g/mol
- どういたいしつりょう: 179.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 68Ų
N-(3-aminopropyl)pyridine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B406170-100mg |
N-(3-aminopropyl)pyridine-2-carboxamide |
799250-34-3 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-331747-500mg |
Pyridine-2-carboxylic acid (3-amino-propyl)-amide, |
799250-34-3 | 500mg |
¥1955.00 | 2023-09-05 | ||
| TRC | B406170-10mg |
N-(3-aminopropyl)pyridine-2-carboxamide |
799250-34-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769922-1g |
N-(3-Aminopropyl)picolinamide |
799250-34-3 | 98% | 1g |
¥2469.00 | 2024-07-28 | |
| TRC | B406170-50mg |
N-(3-aminopropyl)pyridine-2-carboxamide |
799250-34-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-331747-500 mg |
Pyridine-2-carboxylic acid (3-amino-propyl)-amide, |
799250-34-3 | 500MG |
¥1,955.00 | 2023-07-10 |
N-(3-aminopropyl)pyridine-2-carboxamide 関連文献
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
799250-34-3 (N-(3-aminopropyl)pyridine-2-carboxamide) 関連製品
- 6144-78-1(N-Methyl Picolinamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
